Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-oxo-2,3-dihydroindene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGSYJMONFCBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434117 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-10-6 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

CAS Number: 55934-10-6

This technical guide provides a comprehensive overview of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, catering to researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific isomer, this document focuses on its chemical properties, a proposed synthetic pathway, and its potential as a chemical intermediate.

Chemical and Physical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 55934-10-6 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.2 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 102-103°C | |

| Boiling Point | 346.1°C at 760 mmHg | |

| Purity | ≥98% | [2] |

| Storage | 2-8°C or Room Temperature | [2] |

Synthesis and Experimental Protocols

A related compound, Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate, is synthesized via the cyclization of precursors under acidic or basic conditions, such as the reaction of 1-indanone with formaldehyde and methanol.[3]

Proposed Synthetic Pathway:

A logical workflow for a potential synthesis is outlined below. This represents a theoretical pathway and would require experimental validation and optimization.

References

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available technical data for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a valuable building block in medicinal chemistry and organic synthesis.

Molecular Structure and Chemical Properties

This compound is a bicyclic aromatic compound featuring a fused benzene and cyclopentanone ring system. The presence of a ketone and a methyl ester functional group makes it a versatile intermediate for further chemical modifications.

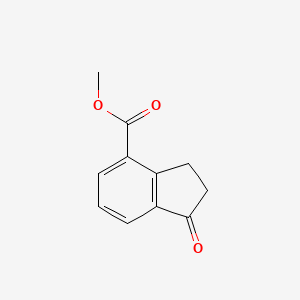

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 55934-10-6 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 346.1 °C at 760 mmHg | [1] |

| InChI Key | PGGSYJMONFCBEJ-UHFFFAOYSA-N | [1] |

Synthesis

A plausible synthetic approach for the 4-carboxylate isomer would start from 2-methylisophthalic acid, which could be converted to the corresponding acid chloride and then subjected to a series of reactions to introduce the three-carbon chain, followed by an intramolecular cyclization.

General Synthetic Workflow (Hypothetical):

Caption: A potential synthetic workflow for the target compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited. However, chemical suppliers often provide a Certificate of Analysis upon request which may contain this information.[4][5] For reference, the ¹H NMR spectrum of the isomeric methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been reported.

Biological Activity and Potential Applications

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[6][7][8][9][10] While the specific biological profile of this compound has not been extensively reported, its structural similarity to other biologically active indanones suggests its potential as a key intermediate in the development of novel therapeutic agents.

The presence of the ketone and ester functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. For instance, the ketone can be a site for reduction or the introduction of spirocyclic moieties, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate physicochemical properties and target interactions.

Experimental Protocols

Due to the limited availability of published research focused specifically on this compound, detailed experimental protocols for its use are not available. Researchers interested in utilizing this compound would typically adapt general protocols for reactions involving indanones, ketones, and methyl esters.

General Protocol for Ester Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolate the product by filtration and purify by recrystallization or column chromatography.

General Protocol for Ketone Reduction:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., THF or methanol) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Conclusion

This compound is a chemical intermediate with significant potential for applications in drug discovery and organic synthesis. While detailed experimental and biological data remain scarce in the public domain, its structural features and the established importance of the indanone core warrant further investigation. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.

References

- 1. This compound | 55934-10-6 [sigmaaldrich.com]

- 2. CN109678685B - Preparation method of 1-indanone and derivatives thereof - Google Patents [patents.google.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 55934-10-6|this compound|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a key intermediate in organic synthesis. This document details its chemical properties, experimental protocols for its synthesis and characterization, and its potential applications in the pharmaceutical and materials science sectors.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 55934-10-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [4] |

| Melting Point | 102-103°C | [1] |

| Boiling Point | 346.1°C at 760 mmHg | [1] |

| Flash Point | 155.5°C | [1] |

| Appearance | Solid | [1] |

| Purity | 98% | [1] |

| Storage Temperature | Room temperature | [1] |

| InChI Key | PGGSYJMONFCBEJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of indene derivatives are crucial for their application in further research and development. While specific large-scale synthesis protocols for this compound are not widely published, a general approach can be extrapolated from the synthesis of its isomers, such as methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (A Representative Protocol)

A common method for the synthesis of the 2-carboxylate isomer involves the Dieckmann condensation of a suitable diester. A variation of this approach starts from 1-indanone.

Materials:

-

1-Indanone

-

Dimethyl carbonate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EA)

-

Silica gel for column chromatography

-

Pentane

Procedure:

-

A solution of 1-indanone (e.g., 5 g, 37.8 mmol) in anhydrous THF (40 mL) is prepared.

-

In a separate reaction vessel, a suspension of sodium hydride is prepared in THF.

-

The 1-indanone solution is added dropwise to the sodium hydride suspension.

-

Dimethyl carbonate is then added to the reaction mixture.

-

The reaction mixture is heated to reflux for approximately 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled and then carefully poured into a mixture of 1M HCl and ice.

-

The aqueous layer is extracted three times with ethyl acetate (100 mL portions).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient elution of ethyl acetate in pentane (e.g., 0-50%) to afford the pure methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[5]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The ¹³C NMR spectrum is also recorded in a suitable deuterated solvent.

Mass Spectrometry (MS):

-

Mass spectral data can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Potential Applications

Indanone derivatives are valuable synthons in organic chemistry. This compound and its isomers serve as versatile intermediates in the synthesis of more complex molecules.[6] In the pharmaceutical industry, these compounds can be precursors for the development of novel drug candidates.[6] For instance, derivatives have been explored for their potential anti-inflammatory properties.[7] Furthermore, the structural motif of this compound can be incorporated into functional materials for applications in materials science, such as in the development of organic semiconductors.[6] The chloro-hydroxy derivative of a similar compound is a key intermediate in the synthesis of the insecticide (S)-indoxacarb.[8]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a methyl 1-oxo-2,3-dihydro-1H-indene-carboxylate isomer.

Caption: Generalized synthesis and purification workflow.

References

- 1. This compound | 55934-10-6 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 55934-10-6|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Methyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid [cymitquimica.com]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Unveiling the Potential Mechanism of Action of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. While direct experimental data on this specific compound remains limited, this document extrapolates potential biological activities and signaling pathways based on the well-established pharmacological importance of the 1-indanone scaffold, a core structural motif in numerous bioactive molecules. This paper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction: The 1-Indanone Scaffold as a Privileged Structure

The 1-indanone framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. The inherent structural rigidity and synthetic tractability of the 1-indanone core make it an attractive starting point for the design of novel therapeutic agents. Derivatives of 1-indanone have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. This guide will delve into these potential mechanisms, providing a foundation for future investigation of this compound.

Potential Mechanisms of Action Based on the 1-Indanone Core

Based on the activities of structurally related 1-indanone derivatives, several potential mechanisms of action for this compound can be hypothesized.

Anti-inflammatory Activity

Several 1-indanone derivatives have been reported to possess significant anti-inflammatory properties. The proposed mechanism for this activity often involves the modulation of key inflammatory pathways.

Experimental Protocols: A common in vitro assay to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory effects. Further investigation would involve Western blot analysis to determine the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). To elucidate the upstream signaling pathway, the phosphorylation status of proteins in the Toll-like receptor 4 (TLR4), c-Jun N-terminal kinase (JNK), and nuclear factor-kappa B (NF-κB) pathways would be assessed.

Signaling Pathway:

Caption: Hypothesized anti-inflammatory signaling pathway of 1-indanone derivatives.

Anticancer Activity

The 1-indanone scaffold is present in several compounds with demonstrated anticancer activity. Two potential mechanisms are highlighted below.

Computational studies have suggested that 1-indanone derivatives may act as inhibitors of Cereblon, a component of the E3 ubiquitin ligase complex. By binding to Cereblon, these compounds could modulate the degradation of specific substrate proteins involved in cancer cell proliferation and survival.

Experimental Protocols: The inhibitory effect on Cereblon can be initially assessed using in silico molecular docking studies to predict binding affinity. Experimental validation can be achieved through a competitive binding assay using a known Cereblon ligand. Downstream effects can be measured by assessing the stability of known Cereblon neosubstrates, such as Ikaros and Aiolos, in cancer cell lines treated with the compound of interest using Western blotting.

Logical Relationship:

Caption: Postulated mechanism of 1-indanone derivatives as Cereblon inhibitors.

Some 1-indanone derivatives have been identified as selective inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and cell division in cancer cells.

Experimental Protocols: The inhibitory activity against topoisomerase IIα can be determined using a DNA relaxation assay. In this cell-free assay, the ability of the compound to inhibit the enzyme-mediated relaxation of supercoiled plasmid DNA is measured by agarose gel electrophoresis. Cell-based assays would involve assessing DNA damage (e.g., through γH2AX staining) and cell cycle arrest in cancer cell lines.

Experimental Workflow:

Caption: Experimental workflow for identifying 1-indanone derivatives as Topoisomerase IIα inhibitors.

Neuroprotective Effects

The 1-indanone scaffold is a key feature of the Alzheimer's disease drug, Donepezil. This suggests that other 1-indanone derivatives could have neuroprotective properties.

Potential Targets and Experimental Protocols:

-

Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO-A/B) Inhibition: The inhibitory activity of a compound against these enzymes can be measured using commercially available enzyme inhibition assay kits. These assays typically involve a colorimetric or fluorometric readout.

-

α-Synuclein Aggregation: The ability of a compound to bind to or inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease, can be assessed using techniques such as thioflavin T fluorescence assays and transmission electron microscopy.

Signaling Pathway:

Caption: Potential neuroprotective mechanisms of 1-indanone derivatives.

Antimicrobial Activity

Certain derivatives of 1-indanone have shown activity against Gram-positive bacteria.

Experimental Protocols: The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of bacteria using broth microdilution methods. To identify the potential target, molecular docking studies can be performed against known bacterial targets such as methionyl-tRNA synthetase (MetRS) and penicillin-binding proteins (PBPs).

Data Summary

While no quantitative biological data for this compound is currently available in the public domain, the following table summarizes the reported activities of various 1-indanone derivatives.

| Biological Activity | Derivative Type | Reported Effect |

| Anti-inflammatory | Isoxazole fused indanones | Inhibition of iNOS and COX-2 |

| Anticancer | General 1-indanone derivatives | Inhibition of Cereblon (computational) |

| Indeno[1,2-b]pyridines | Topoisomerase IIα inhibition | |

| Neuroprotective | Donepezil (piperidine-linked) | AChE inhibition |

| General 1-indanone derivatives | MAO-A/B inhibition, α-synuclein binding | |

| Antimicrobial | Aurone and indanone derivatives | Inhibition of Gram-positive bacteria |

Conclusion and Future Directions

This compound, by virtue of its 1-indanone core, represents a promising scaffold for the development of novel therapeutic agents. The potential mechanisms of action outlined in this guide, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities, provide a strong rationale for its further investigation.

Future research should focus on a systematic biological evaluation of this compound using the experimental protocols described herein. Such studies are crucial to elucidate its specific mechanism of action and to determine its potential as a lead compound for drug discovery programs. The synthesis and screening of a focused library of analogs will also be valuable in establishing structure-activity relationships and optimizing for potency and selectivity against specific biological targets.

The Evolving Landscape of 1-Indanone Derivatives: A Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Among these, derivatives and analogs of "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" are gaining increasing attention for their therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of molecules.

Synthesis of the 1-Indanone Core

The synthesis of the 1-indanone ring system is a well-established process in organic chemistry, with several versatile methods available. A common and effective approach involves the intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative. This reaction is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the cyclization and formation of the five-membered ketone ring.

Alternatively, Dieckmann condensation of a diester precursor can be employed to construct the cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired 1-indanone. The specific synthetic route can be adapted to introduce various substituents on both the aromatic and aliphatic portions of the indanone scaffold, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Therapeutic Potential and Biological Activities

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Neuroprotective Agents

A significant area of investigation for 1-indanone derivatives is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds have been shown to target key enzymes involved in the pathophysiology of these conditions.[1]

-

Cholinesterase Inhibition: Many 1-indanone analogs exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.

-

Monoamine Oxidase (MAO) Inhibition: Certain derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes that metabolize neurotransmitters like dopamine and serotonin. MAO-B inhibitors are of particular interest for Parkinson's disease as they can help preserve dopamine levels in the brain.[1]

-

Adenosine Receptor Antagonism: Some 2-benzylidene-1-indanone derivatives have been explored as antagonists of A1 and A2A adenosine receptors, which are implicated in the modulation of neuronal activity and are considered non-dopaminergic targets for Parkinson's disease.

Anticancer Activity

The 1-indanone scaffold has also served as a foundation for the development of novel anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms.

-

Cyclooxygenase-2 (COX-2) Inhibition: Spiroisoxazoline derivatives containing an indanone moiety have been designed as selective COX-2 inhibitors. COX-2 is an enzyme often overexpressed in tumors, and its inhibition can lead to reduced inflammation and angiogenesis, as well as induction of apoptosis.

-

PI3K/Akt Pathway Inhibition: Some 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which can be considered structurally related to the indanone core, have been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that is crucial for cancer cell survival and proliferation.

Antiviral and Antimicrobial Properties

The versatility of the 1-indanone structure extends to its potential in combating infectious diseases.

-

Antiviral Activity: Thiosemicarbazone derivatives of 1-indanone have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate model for the Hepatitis C Virus (HCV).[2]

-

Anti-Trypanosoma cruzi Activity: Novel 1-indanone thiazolylhydrazone derivatives have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3]

Quantitative Biological Data

The following tables summarize key quantitative data for representative 1-indanone derivatives, highlighting their potency against various biological targets.

| Compound Class | Target | Assay | Potency | Reference |

| Indanone-aminopropoxy benzylidenes | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 0.12 µM | [4] |

| Indanone-aminopropoxy benzylidenes | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 = 0.04 µM | [4] |

| Hydroxy substituted 2-benzylidene-1-indanones | Adenosine A1 Receptor (rat) | Radioligand Binding | Ki = 0.435 µM | [5] |

| Hydroxy substituted 2-benzylidene-1-indanones | Adenosine A2A Receptor (rat) | Radioligand Binding | Ki = 0.903 µM | [5] |

| Aryl pyrazole-indanone hybrids | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity (MTT) | IC50 = 42.6-53.9 µM | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives and their analogs.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (AChI) solution (10 mM in phosphate buffer).

-

AChE enzyme solution (e.g., from electric eel) in phosphate buffer.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution (or buffer for control).

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of AChI solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

Remove the medium containing the compound and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

-

Western Blot Analysis of Akt Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like Akt.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest (e.g., phosphorylated Akt and total Akt).

Protocol:

-

Cell Lysis:

-

Treat cells with the test compound for the desired time.

-

Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped of the antibodies and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and determine the ratio of phosphorylated Akt to total Akt.

-

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following are examples created using the DOT language for Graphviz.

Caption: PI3K/Akt Signaling Pathway and Inhibition by 1-Indanone Derivatives.

Caption: General Experimental Workflow for Drug Screening of 1-Indanone Derivatives.

Conclusion and Future Directions

The this compound core and its analogs represent a highly versatile and promising scaffold for the development of new therapeutic agents. The demonstrated activities against a range of targets implicated in neurodegenerative diseases, cancer, and infectious diseases underscore the significant potential of this chemical class. Future research will likely focus on the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation 1-indanone derivatives with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

The following tables summarize the available spectroscopic data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.79 | d | 7.6 | 1H | Aromatic CH |

| 7.63 | dd | 7.6 and 7.6 | 1H | Aromatic CH |

| 7.50 | d | 7.6 | 1H | Aromatic CH |

| 7.42 | dd | 7.6 and 7.6 | 1H | Aromatic CH |

| 3.80 | s | - | 3H | OCH₃ |

| 3.75 | m | - | 1H | CH |

| 3.60 | m | - | 1H | CH₂ |

| 3.40 | m | - | 1H | CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Note: Specific peak assignments for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate are not fully detailed in the available literature. PubChem indicates the availability of a spectrum.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 131 | Fragment |

| 130 | Fragment |

Ionization Method: GC-MS

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

-

Instrument Setup: The NMR spectrometer (e.g., Bruker, 400 or 500 MHz) is tuned to the appropriate frequency for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Solids (ATR-FTIR): A small amount of the solid sample is placed directly on the ATR crystal.

-

For Solids (KBr pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

For Liquids: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Data Acquisition: The sample is placed in the instrument's beam path, and the infrared spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[3]

-

Sample Introduction: The sample solution is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are used.

-

Ionization: In the ion source, the sample molecules are ionized. In GC-MS, this is often achieved by electron impact (EI).[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

"Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is a substituted indanone derivative. The indanone core is a valuable scaffold in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55934-10-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | [3] |

| Appearance | Liquid | |

| Purity | ≥98% | [1] |

| Storage Conditions | 2-8°C | [1] |

| Analytical Confirmation | Typically confirmed by NMR, HPLC, and GC | [1] |

Table 2: Comparative Properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 22955-77-7)

| Property | Value | Source |

| CAS Number | 22955-77-7 | [4][5][6] |

| Molecular Formula | C₁₁H₁₀O₃ | [4][5] |

| Molecular Weight | 190.19 g/mol | [5] |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | Approximately 75-77°C | |

| Solubility | Moderately soluble in ethyl acetate and tetrahydrofuran; poorly soluble in water. | |

| Storage Conditions | Room temperature, away from heat and direct sunlight. |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the ketone, the aromatic ring, and the methyl ester.

-

Ketone Group: The ketone at the 1-position can undergo various nucleophilic addition reactions and can be reduced to a hydroxyl group.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or other esters.

-

Indene Core: The indene ring system is a versatile scaffold. Derivatives of this core are explored as potential drug candidates, for instance, in the development of anti-inflammatory drugs. The core structure is also utilized in the synthesis of functional materials like organic semiconductors. For example, a related chlorinated and hydroxylated derivative of this core structure serves as a key intermediate in the synthesis of the insecticide (S)-indoxacarb.[7]

A related compound, methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate, demonstrates typical reactions such as the oxidation of the hydroxymethyl group to a carboxylic acid and the reduction of the ester group to an alcohol.[8]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, the synthesis of the closely related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , is well-documented and serves as a representative example of the synthetic methodology for this class of compounds.

Representative Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This synthesis involves the carboxylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.

-

Materials:

-

1-Indanone (Substrate)

-

Dimethyl carbonate (Reagent)

-

Sodium Hydride (NaH, 60% dispersion in oil) (Base)

-

Tetrahydrofuran (THF) (Solvent)

-

1M Hydrochloric Acid (HCl) (for quenching)

-

Ethyl Acetate (EA) (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

-

Silica Gel (for chromatography)

-

Pentane (for chromatography)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen), add dimethyl carbonate and THF.

-

At room temperature, carefully add sodium hydride to the stirred solution.

-

Add a solution of 1-indanone in THF dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a mixture of 1M HCl and ice to quench the reaction.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over a drying agent (e.g., anhydrous magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in pentane, to yield the pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[4]

-

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the synthesis and application of indene carboxylate derivatives.

Caption: A flowchart of the synthesis protocol for a representative indene carboxylate.

Caption: Relationship between chemical modifications and potential applications.

References

- 1. lookchem.com [lookchem.com]

- 2. 55934-10-6|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Methyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid [cymitquimica.com]

- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]

- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate | Benchchem [benchchem.com]

Potential Biological Activities of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: A Technical Whitepaper for Drug Discovery Professionals

Foreword

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide explores the potential biological activities of a specific, understudied derivative, Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate . As direct experimental data for this compound is not publicly available, this paper extrapolates its potential pharmacological profile based on the well-documented activities of structurally related 1-indanone derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic applications, supporting quantitative data from analogous compounds, detailed experimental protocols for in vitro and in vivo validation, and conceptual diagrams of relevant biological pathways and experimental workflows.

Executive Summary

This compound, by virtue of its 1-indanone core, is predicted to exhibit a range of biological activities that are of significant interest in drug discovery. Based on the activities of analogous compounds, this molecule could potentially be developed as a therapeutic agent for:

-

Neurodegenerative Diseases: Through the inhibition of cholinesterases, offering a potential treatment avenue for Alzheimer's disease.

-

Infectious Diseases: Specifically, as an anti-parasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease.

-

Inflammatory Disorders: By exerting anti-inflammatory effects, potentially through the modulation of inflammatory mediators.

-

Oncology: Via inhibition of human carboxylesterase 2A (hCES2A), an enzyme implicated in the metabolism of certain anticancer drugs.

This whitepaper provides a detailed examination of the evidence supporting these potential activities, including quantitative data from surrogate 1-indanone derivatives and the requisite experimental protocols to validate these hypotheses for this compound.

Potential Therapeutic Applications and Mechanisms of Action

The 1-indanone moiety is a versatile pharmacophore, and its derivatives have been shown to interact with various biological targets. The following sections detail the potential biological activities of this compound based on these established activities.

Cholinesterase Inhibition: A Potential Treatment for Alzheimer's Disease

Several 1-indanone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] The inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy in the management of Alzheimer's disease.

dot

Anti-Trypanosoma cruzi Activity: A Potential Treatment for Chagas Disease

Derivatives of 1-indanone have demonstrated significant in vitro activity against various life stages of Trypanosoma cruzi.[4] The proposed mechanism of action for some of these derivatives is the inhibition of ergosterol biosynthesis, a crucial component of the parasite's cell membrane.[4]

Anti-Inflammatory Activity

The 1-indanone scaffold is present in several compounds with demonstrated anti-inflammatory properties.[5][6] The mechanism of action is likely multifactorial, potentially involving the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COX).

Human Carboxylesterase 2A (hCES2A) Inhibition

Indanone-chalcone hybrids have been identified as potent and selective inhibitors of hCES2A.[7] This enzyme is involved in the metabolism of several ester-containing drugs, and its inhibition can modulate the pharmacokinetic and toxicological profiles of these drugs.

Quantitative Data for Structurally Related 1-Indanone Derivatives

The following tables summarize the quantitative biological activity data for various 1-indanone derivatives, providing a benchmark for the potential potency of this compound.

Table 1: Cholinesterase Inhibitory Activity of 1-Indanone Derivatives

| Compound Class | Target | IC50/Ki | Reference |

| Indanone Derivatives | AChE | IC50: 14.8 nM, 18.6 nM | [1][2] |

| Aminopropoxy benzyl/benzylidene Indanones | AChE | IC50: 0.12 µM - 11.92 µM | [3] |

| Aminopropoxy benzyl/benzylidene Indanones | BChE | IC50: 0.04 µM - 24.36 µM | [3] |

| Indanone Carbamates | AChE | IC50: 1.2 µM | [8] |

| Indanone Carbamates | BChE | IC50: 0.3 µM | [8] |

Table 2: Anti-Trypanosoma cruzi Activity of 1-Indanone Derivatives

| Compound Class | T. cruzi Stage | IC50 | Reference |

| 1-Indanone Thiazolylhydrazones | Epimastigotes | - | [4] |

| 1-Indanone Thiazolylhydrazones | Amastigotes | - | [4] |

| 1-Indanone Thiazolylhydrazones | Trypomastigotes | - | [4] |

Table 3: Anti-Inflammatory Activity of 1-Indanone Derivatives

| Compound Class | Assay | Endpoint | Result | Reference |

| Isoxazole fused 1-indanones | Carrageenan-induced paw edema | Inhibition of edema | Stronger than indomethacin | [1] |

| Indanone derivative | Heat-induced hemolysis | IC50 | 54.69 µM | [9] |

Table 4: hCES2A Inhibitory Activity of Indanone-Chalcone Hybrids

| Compound Class | Target | Ki | Reference |

| N-alkylated 1-indanone-chalcone hybrid | hCES2A | 0.068 µM | [7] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to evaluate the potential biological activities of this compound.

dot

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the inhibition of AChE and BChE activity using the colorimetric Ellman's method.[9][10][11]

-

Reagents and Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of DTNB (10 mM), ATCI (75 mM), and BTCI (75 mM) in phosphate buffer.[3]

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 125 µL of DTNB solution to each well.

-

Add 25 µL of AChE or BChE solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of ATCI or BTCI solution to each well.

-

Measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.[10]

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Anti-Trypanosoma cruzi Activity Assay

This protocol details the evaluation of the test compound against the epimastigote, amastigote, and trypomastigote forms of T. cruzi.[5][12]

-

Reagents and Materials:

-

T. cruzi strain (e.g., CL tdTomato)

-

Vero cells (for amastigote assay)

-

Liver Digest-Neutralized Tryptose (LDNT) medium

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Test compound and Benznidazole (positive control)

-

96-well plates

-

Fluorescence microscope or high-content imaging system

-

-

Procedure for Epimastigote Assay:

-

Culture epimastigotes in LDNT medium.

-

In a 96-well plate, add the test compound at various concentrations to the epimastigote culture.

-

Incubate for 72 hours at 28°C.

-

Determine parasite viability using a fluorescent reporter or by manual counting.

-

Calculate the IC50 value.

-

-

Procedure for Amastigote Assay:

-

Seed Vero cells in a 96-well plate and infect with trypomastigotes.[5]

-

After 2 hours, wash to remove non-internalized parasites.

-

Add fresh medium containing the test compound at various concentrations.

-

Incubate for 48-72 hours at 37°C.

-

Fix and stain the cells.

-

Quantify the number of intracellular amastigotes using a high-content imaging system.[6]

-

Calculate the IC50 value.

-

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This in vivo model is used to assess the anti-inflammatory properties of the test compound.[1][13][14]

-

Animals:

-

Male Wistar rats (180-220 g)

-

-

Reagents and Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound and a standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Administer the test compound or Indomethacin to the rats (e.g., orally or intraperitoneally).

-

After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

-

In Vitro hCES2A Inhibition Assay

This assay determines the inhibitory activity of the test compound against hCES2A, often using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human CES2A

-

Fluorescein diacetate (FDA) or another suitable fluorogenic substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compound

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add hCES2A enzyme to each well.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the FDA substrate.

-

Measure the fluorescence intensity (excitation/emission maxima for fluorescein are ~494/521 nm) over time.

-

Calculate the rate of reaction and the percentage of inhibition.

-

Determine the IC50 or Ki value.

-

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive research on the 1-indanone scaffold provides a strong foundation for predicting its potential therapeutic applications. The evidence presented in this whitepaper suggests that this compound is a promising candidate for investigation as a cholinesterase inhibitor for Alzheimer's disease, an anti-trypanosomal agent for Chagas disease, an anti-inflammatory agent, and an hCES2A inhibitor for oncological applications.

The immediate next step is the synthesis and in vitro evaluation of this compound using the detailed protocols provided herein. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, paving the way for its potential development as a novel therapeutic agent.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Fluorescein diacetate (FDA) should not be used to study human carboxylesterase 2 (CES2) in complex biological systems without validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 55934-10-6), a versatile synthetic intermediate pivotal in the development of novel therapeutic agents and complex organic molecules. This document outlines its chemical properties, detailed synthetic protocols, and its application in multi-step syntheses.

Chemical Properties and Handling

This compound is a solid at room temperature with a melting point of 102-103°C and a boiling point of 346.1°C at 760 mmHg. It is advisable to store this compound at room temperature. For detailed safety and handling information, please refer to the material safety data sheet (MSDS).

| Property | Value | Reference |

| CAS Number | 55934-10-6 | |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 102-103°C | |

| Boiling Point | 346.1°C at 760 mmHg | |

| Storage | Room temperature |

Synthetic Protocols

The synthesis of indanone carboxylates often involves intramolecular cyclization reactions. Below are protocols for the synthesis of the target molecule and a closely related isomer, which is also a valuable intermediate.

Protocol 2.1: Synthesis of this compound (Hypothetical Protocol based on Friedel-Crafts Acylation)

Reaction Scheme:

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material, Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. The protocols outlined below are based on established synthetic transformations of β-keto esters and indanone systems, offering a versatile toolkit for creating a library of novel compounds for potential therapeutic applications.

Introduction

This compound is a valuable starting material for the synthesis of a wide range of derivatives. Its structure incorporates three key reactive sites: a ketone, an ester, and an aromatic ring. This allows for a variety of chemical modifications, including reactions at the α-carbon of the ketone, transformations of the ester group, and electrophilic substitution on the aromatic ring. These modifications can be used to explore the structure-activity relationship (SAR) of novel compounds in drug discovery programs.

Potential Synthetic Transformations

The reactivity of this compound can be exploited to generate a diverse array of derivatives. The primary avenues for derivatization are:

-

Reactions involving the Ketone and its α-Position: The presence of the ketone allows for reactions such as reduction to an alcohol, and functionalization at the adjacent α-carbon.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.

-

Electrophilic Aromatic Substitution: The aromatic ring can be functionalized through reactions such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the introduction of various substituents.

Below are detailed protocols for some of these key transformations.

Section 1: Derivatization at the Ketone and α-Position

Reduction of the Ketone to an Alcohol

The reduction of the ketone in this compound to the corresponding alcohol can be achieved using various reducing agents. Sodium borohydride is a mild and selective reagent for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Ketone Reduction

| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |

| This compound | NaBH₄ | Methanol | 0 °C to rt | 1-2 h | >90% (estimated) |

Workflow for Ketone Reduction

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Topic: Utilization of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate in the Synthesis of Novel Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects. This compound is a key starting material for the synthesis of a diverse array of substituted 1-indanone derivatives. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from this precursor. These derivatives are designed to target key inflammatory pathways, offering potential therapeutic benefits for various inflammatory diseases.

Rationale for 1-Indanone Derivatives as Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The 1-indanone core can be readily functionalized to create compounds that modulate critical inflammatory signaling pathways. Research has shown that derivatives of 1-indanone can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] The mechanism of action for some of these compounds involves the suppression of key signaling cascades, including the Toll-like receptor 4 (TLR4)/JNK/NF-κB pathway.[3]

General Synthetic Strategy

The synthesis of anti-inflammatory agents from this compound typically involves a multi-step process. A generalized synthetic workflow is outlined below.

Caption: General workflow for the synthesis and evaluation of 1-indanone-based anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general method for the Claisen-Schmidt (aldol) condensation of this compound with various aromatic aldehydes to yield 2-benzylidene-1-indanone derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Ethanol or Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of KOH (2 equivalents) in ethanol dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment in LPS-Stimulated RAW264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of the synthesized 1-indanone derivatives by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3]

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Synthesized 1-indanone derivatives

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

-

Nitric Oxide (NO) Assay:

-

After 24 hours, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

-

TNF-α and IL-6 ELISA:

-

Use the collected cell culture supernatants.

-

Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of each cytokine relative to the LPS-stimulated control.

-

Protocol 3: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in Rats

This protocol describes the evaluation of the in vivo anti-inflammatory activity of the synthesized compounds using the carrageenan-induced paw edema model in rats, a widely used and validated model of acute inflammation.[4]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Synthesized 1-indanone derivatives

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Carrageenan control (receives vehicle)

-

Group III: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group IV, V, etc.: Synthesized compounds at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

-

-

Compound Administration: Administer the vehicle, standard drug, or synthesized compounds orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

-

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of 1-Indanone Derivatives

| Compound | Concentration (µM) | % NO Inhibition (IC50 in µM) | % TNF-α Inhibition (at 10 µM) | % IL-6 Inhibition (at 10 µM) |

| Derivative 1 | ||||

| Derivative 2 | ||||

| ... | ||||

| Standard Drug |

Table 2: In Vivo Anti-inflammatory Activity of 1-Indanone Derivatives in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |

| Vehicle Control | - | - | |

| Carrageenan Control | - | 0 | |

| Derivative 1 | 50 | ||

| Derivative 2 | 50 | ||

| ... | |||

| Indomethacin | 10 |

Signaling Pathway Visualization

The anti-inflammatory effects of many 1-indanone derivatives are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this pathway.

Caption: Inhibition of the NF-κB signaling pathway by 1-indanone derivatives.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of 1-indanone derivatives with potent anti-inflammatory properties. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to explore this promising class of compounds for the treatment of inflammatory disorders. The systematic evaluation of these derivatives, both in vitro and in vivo, will be crucial in identifying lead candidates for further preclinical and clinical development.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Application Notes and Protocols for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is a small organic molecule belonging to the indanone class of compounds. While its specific biological activities and applications are not extensively documented in publicly available scientific literature, its structural motif is of interest in medicinal chemistry and materials science. These application notes provide a summary of its known properties and offer generalized, hypothetical protocols for its synthesis, characterization, and biological screening to guide researchers in its potential applications.

Chemical and Physical Properties

"this compound" is a solid with a melting point of 102-103°C and a boiling point of 346.1°C at 760 mmHg.[1] It is important to distinguish this compound from its more commonly referenced isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

| Property | Value | Reference |

| CAS Number | 55934-10-6 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 346.1 °C at 760 mmHg | [1] |

| Storage | Store at room temperature.[1] | [1] |

Hypothetical Synthesis Protocol

Reaction Scheme: A potential synthetic route could involve the Dieckmann condensation of a suitably substituted diethyl ester, followed by hydrolysis, decarboxylation, and subsequent esterification.

Materials:

-

Diethyl 2-(2-methoxycarbonylethyl)phthalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cyclization (Dieckmann Condensation):

-

Dissolve diethyl 2-(2-methoxycarbonylethyl)phthalate in anhydrous ethanol under an inert atmosphere (e.g., argon).

-

Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.